![molecular formula C21H19ClN6O4 B2743748 7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 401842-72-6](/img/structure/B2743748.png)
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H19ClN6O4 and its molecular weight is 454.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of Xanthene Derivatives as Antiasthamatic Agents
Xanthene derivatives, known for their vasodilatory activity, are being explored for anti-asthmatic applications, particularly as Phosphodiesterase 3 inhibitors. This study synthesized a new series of xanthene derivatives, focusing on their pulmonary vasodilator activity. The derivatives were synthesized from theophylline and characterized by various analytical methods. The compounds demonstrated significant vasodilator activity, with certain derivatives showing higher activity, suggesting their potential as anti-asthmatic agents (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Supramolecular Structures of Xanthene Derivatives
This research presents the crystalline structures of two xanthene derivatives, highlighting their formation of dimers and tetramers through weak hydrogen bonds. The study provides insights into the molecular interactions and potential supramolecular assembly of these compounds, which could be relevant for their biological activity and the development of new pharmaceuticals (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).
Water-Soluble Tricyclic Xanthine Derivatives as Multitarget Drugs
This investigation into tricyclic xanthine derivatives aimed at enhancing water solubility and evaluating their potential as multitarget drugs for neurodegenerative diseases. The study identified potent adenosine receptor antagonists and monoamine oxidase inhibitors, suggesting these compounds' potential in treating neurodegenerative conditions (Brunschweiger et al., 2014).
Novel Substituted Purine Derivatives as Anticancer, Anti-HIV-1, and Antimicrobial Agents
This research synthesized a series of purine derivatives to explore their anticancer, anti-HIV-1, and antimicrobial activities. The study found compounds with significant activity against leukemia, colon cancer, renal cancer, and various microbial strains, highlighting the therapeutic potential of these purine derivatives (Rida, Ashour, El-Hawash, El-Semary, & Badr, 2007).
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O4/c1-26-18-17(19(31)27(2)21(26)32)28(11-13-5-3-4-6-15(13)22)20(24-18)25-23-10-12-7-8-14(29)9-16(12)30/h3-10,17H,11H2,1-2H3,(H2,23,29,30)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWSKOOQGMKAFD-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)NN=CC4=C(C=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)N/N=C/C4=C(C=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN6O4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
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